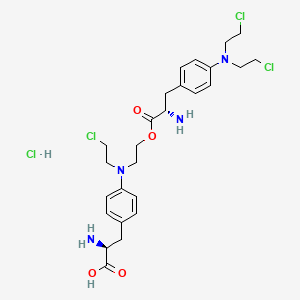
Melphalan Dimer Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melphalan Dimer Hydrochloride is a derivative of melphalan, a chemotherapy medication used to treat multiple myeloma, ovarian carcinoma, and other cancers. Melphalan belongs to the class of nitrogen mustard alkylating agents, which work by interfering with the creation of DNA and RNA, thereby inhibiting cell division and causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melphalan Dimer Hydrochloride involves the reaction of melphalan with itself to form a dimer. This process typically involves the use of hydrochloric acid as a catalyst. The reaction conditions include maintaining a specific pH range and temperature to ensure the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Melphalan Dimer Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form monohydroxymelphalan and dihydroxymelphalan.
Oxidation and Reduction: These reactions can lead to the formation of various degradation products.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, ethylene oxide, and various organic solvents. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include monohydroxymelphalan, dihydroxymelphalan, and various substituted derivatives of melphalan .
Scientific Research Applications
Melphalan Dimer Hydrochloride has several scientific research applications, including:
Mechanism of Action
Melphalan Dimer Hydrochloride exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes result in cytotoxicity in both dividing and non-dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound, used in chemotherapy for multiple myeloma and ovarian carcinoma.
Chlorambucil: Another nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used alkylating agent in chemotherapy for various cancers.
Uniqueness
Melphalan Dimer Hydrochloride is unique due to its dimeric structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This uniqueness could potentially lead to improved efficacy and reduced side effects in cancer treatment .
Properties
Molecular Formula |
C26H36Cl4N4O4 |
|---|---|
Molecular Weight |
610.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H35Cl3N4O4.ClH/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35;/h1-8,23-24H,9-18,30-31H2,(H,34,35);1H/t23-,24-;/m0./s1 |
InChI Key |
LEUORJZXLSBOIK-UKOKCHKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



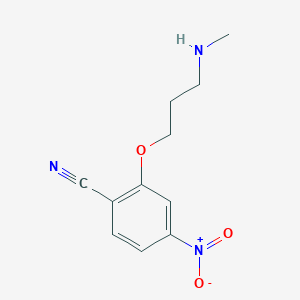
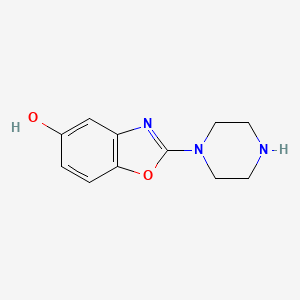
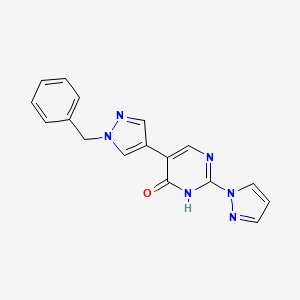
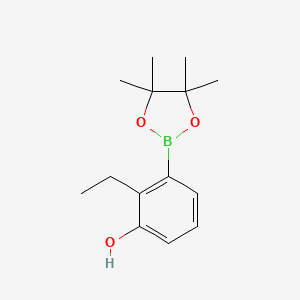
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
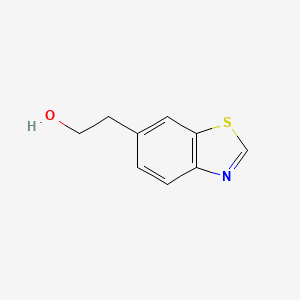
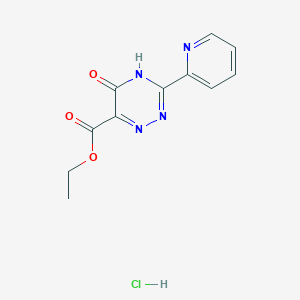
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)


